N~2~-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a glycinamide backbone substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloro-4-methylphenylamine with 4-methylbenzyl chloride in the presence of a base to form the corresponding N-(4-methylbenzyl)-3-chloro-4-methylphenylamine. This intermediate is then reacted with methylsulfonyl chloride and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-chloro-4-methylphenyl)-N-(benzyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-4-7-15(8-5-13)11-20-18(22)12-21(25(3,23)24)16-9-6-14(2)17(19)10-16/h4-10H,11-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSXSMTOCYETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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